Tamandarin B is a natural product that belongs to the class of cyclic peptides. It is derived from marine organisms, specifically tunicates, and has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. The compound exhibits significant biological activities, including cytotoxic effects against various cancer cell lines.
Tamandarin B was originally isolated from the marine tunicate Didemnum molle. This organism is known for producing a variety of bioactive compounds that have implications in drug development. The structure of Tamandarin B has been the subject of extensive research due to its promising pharmacological properties.
Tamandarin B is classified as a cyclic peptide. Cyclic peptides are characterized by their unique ring structures, which can confer stability and enhance biological activity compared to their linear counterparts. Tamandarin B is specifically noted for its macrocyclic structure, which is integral to its biological function.
The synthesis of Tamandarin B has evolved through several methodologies, primarily focusing on improving yield and efficiency. Recent studies have reported the use of a second-generation strategy for synthesizing the macrocycle of Tamandarin B through macrolactamization at the Proline 4-N,O-Dimethyl-Tyrosine 5 junction. This method significantly enhances the yield compared to earlier approaches .
Tamandarin B possesses a complex cyclic structure that includes multiple amino acid residues linked by peptide bonds. The specific arrangement of these residues contributes to its biological activity.
The synthesis of Tamandarin B involves several key reactions:
The reactions are typically carried out under controlled conditions, often utilizing inert atmospheres (e.g., argon) to prevent moisture interference. Column chromatography and thin-layer chromatography are employed for purification and analysis of intermediates throughout the synthesis process .
The mechanism by which Tamandarin B exerts its biological effects involves interaction with cellular targets that disrupt critical cellular processes such as protein synthesis and cell division.
Studies indicate that Tamandarin B may induce apoptosis in cancer cells by interfering with DNA and RNA biosynthesis pathways. This action is particularly relevant in cancer therapy, where targeted disruption of malignant cell proliferation is desired .
Tamandarin B has been extensively studied for its potential applications in:
Tamandarin B was first isolated in 2000 from a Brazilian marine ascidian (Didemnidae family) during a biodiscovery initiative targeting chemically prolific marine invertebrates. Researchers Vervoort and Fenical identified it as a minor metabolite alongside the structurally similar Tamandarin A, employing bioassay-guided fractionation and extensive 2D NMR spectroscopy for structural characterization [3] [6]. Ascidians (sea squirts) are sessile filter-feeding tunicates renowned for producing bioactive secondary metabolites as chemical defenses, with several compounds (e.g., Trabectedin) advancing to clinical oncology applications. The isolation of Tamandarin B underscores the marine environment’s role as a reservoir of structurally complex natural products with therapeutic potential [1] [8].
Tamandarin B (C₅₃H₈₃N₇O₁₄) belongs to the "head-to-side-chain" cyclodepsipeptide family, a distinctive class of marine natural products characterized by a hybrid peptide-polyketide architecture [1] [10]. Its structure features:
Feature | Description |
---|---|
Molecular Formula | C₅₃H₈₃N₇O₁₄ |
Macrocycle Size | 21-membered ring |
Ester Bond Linkage | Between Hiv C-terminus and β-OH of Norstatine1 |
Key Residues | Norstatine1, N-Me-D-Leu7, N,O-Me₂Tyr5, Lactate9 |
Stabilizing Elements | Three intramolecular H-bonds forming a "bent figure-eight" conformation |
This structural motif confers significant conformational rigidity, enabling high-affinity interactions with biological targets such as eukaryotic translation elongation factor 1α (eEF1α) and the programmed cell death pathway [3] [10]. Cyclodepsipeptides of this class exhibit enhanced metabolic stability compared to linear peptides due to restricted backbone flexibility [1] [4].
Tamandarin B shares a close biosynthetic and evolutionary lineage with the didemnin family (e.g., Didemnin B, Nordidemnin B) and the clinical agent Aplidine (Plitidepsin). Key relationships include:
Compound | Macrocycle Size | Residue1 | Polyketide Unit | Side Chain | Potency (vs. L1210) |
---|---|---|---|---|---|
Tamandarin B | 21-membered | Norstatine | Hiv | Sta-4-yl-NH₂ | 10× Didemnin B |
Didemnin B | 23-membered | Isostatine | Hip | Sta-4-yl-NH₂ | Reference |
Aplidine | 23-membered | Isostatine | Hip | Pyruvyl-Sta-4-yl-NH₂ | 10× Didemnin B |
Nordidemnin B | 23-membered | Norstatine | Hip | Sta-4-yl-NH₂ | Equipotent to Didemnin B |
The phylogenetic conservation of this structural framework across ascidian-derived depsipeptides suggests a common biosynthetic origin, likely facilitated by symbiotic microorganisms. Gene clusters encoding nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) are probable drivers of their biosynthesis [1] [8]. Synthetic studies confirm that Tamandarin B’s macrocycle tolerates strategic modifications (e.g., Pro4-N,O-Me₂Tyr5 lactamization), enabling efficient analog production for mechanistic studies [6] [10].
Concluding Remarks
Tamandarin B exemplifies the chemical innovation of marine ascidians, combining structural novelty with potent biological activity. Its relationship to clinically validated compounds like Aplidine underscores its potential as a scaffold for targeted anticancer agent development. Ongoing research focuses on elucidating its immunosuppressive properties and optimizing macrocycle-side chain synergism through synthetic biology [3] [8] [10].
Compound | Source Ascidian | Clinical Status | Molecular Target |
---|---|---|---|
Aplidine | Aplidium albicans | Approved (Multiple Myeloma) | eEF1α/Ribophorin I |
Trabectedin | Ecteinascidia turbinata | Approved (Soft Tissue Sarcoma) | DNA Minor Groove |
Tamandarin B | Didemnidae sp. (Brazil) | Preclinical | eEF1α/PD-1? |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: